1,3,6,8-Tetramethoxynaphthalene
Overview
Description
1,3,6,8-Tetramethoxynaphthalene is a chemical compound with the molecular formula C14H16O4. It is also known by its IUPAC name, Naphthalene, 1,3,6,8-tetramethyl .
Synthesis Analysis
A convenient and efficient synthetic method of the important intermediate naphthazarin is presented starting from 1,4,5,8-tetramethoxynaphthalene in an overall yield of 87% . This method has several advantages such as milder reaction conditions, simpler workup of each step, and higher yield .Molecular Structure Analysis
The molecular structure of 1,3,6,8-Tetramethoxynaphthalene consists of 14 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The average mass is 184.277 Da and the monoisotopic mass is 184.125198 Da .Chemical Reactions Analysis
1,3,6,8-Tetramethoxynaphthalene is used as a starting material in the synthesis of naphthazarin . Naphthazarin is a key intermediate for the construction of several pharmacologically active compounds .Scientific Research Applications
1. Melanin Biosynthesis
1,3,6,8-Tetrahydroxynaphthalene (T4HN) is significant in fungal melanin biosynthesis, serving as a precursor. Research has explored the reduction of T4HN to scytalone, revealing insights into the biosynthetic pathway of melanin (Ichinose, Ebizuka, & Sankawa, 2001).
2. Chemical Synthesis and Properties
The compound has been studied in the context of chemical synthesis, revealing unusual reactivity patterns. For instance, a study on its peri-dimerisation under specific reaction conditions highlighted unique chemical behaviors and its comparability to certain reactive species (Pittelkow, Nielsen, Brock‐Nannestad, Schau-Magnussen, & Christensen, 2012).
3. Synthesis of Derivatives
Efforts have been made to synthesize various derivatives of 1,3,6,8-tetramethoxynaphthalene, such as 2-formyl-1,4,5,8-tetramethoxynaphthalene, which is notable for its high yield and simplicity in preparation (Xu, Guan, & Li, 2006).
4. Biomimetic Reduction Study
The regioselectivity of biomimetic reduction of this compound was explored through molecular orbital calculations, revealing insights into the preferable sites for reduction in synthetic models (Ichinose, Sugimori, Itai, Ebizuka, & Sankawa, 1991).
5. Role in Polyketide Synthase Activity
1,3,6,8-Tetrahydroxynaphthalene has been identified as a product of type III polyketide synthase, showing its role in the biosynthesis of complex organic compounds in nature (Ghimire, Oh, Liou, & Sohng, 2008).
properties
IUPAC Name |
1,3,6,8-tetramethoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-15-10-5-9-6-11(16-2)8-13(18-4)14(9)12(7-10)17-3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLIYXYCQGGYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C=C2OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470738 | |
Record name | Naphthalene, 1,3,6,8-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetramethoxynaphthalene | |
CAS RN |
17276-03-8 | |
Record name | Naphthalene, 1,3,6,8-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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